5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a fluorine atom, a pyridine ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction between the fluorinated azetidine-pyridine intermediate and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine
- 5-fluoro-N-(pyridin-2-yl)pyrimidin-2-amine
- 5-fluoro-N-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12FN5 |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12FN5/c13-9-5-15-12(16-6-9)17-10-7-18(8-10)11-3-1-2-4-14-11/h1-6,10H,7-8H2,(H,15,16,17) |
InChI Key |
IYKKYBWOMFEEQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=C(C=N3)F |
Origin of Product |
United States |
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